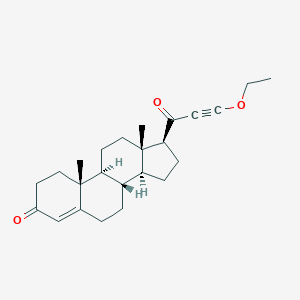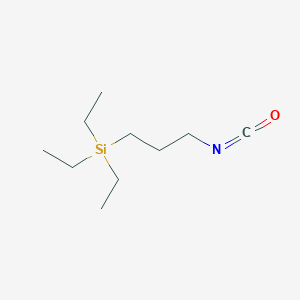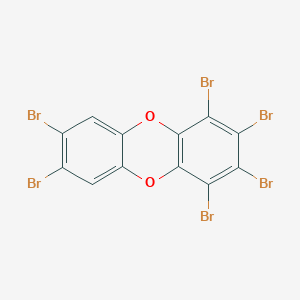
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD) is a chemical compound that belongs to the family of brominated dioxins. It is a highly toxic and persistent environmental pollutant that is commonly found in industrial waste, electronic waste, and flame retardants. HxBDD has been identified as a potential threat to human health and the environment due to its toxicological properties.
Wirkmechanismus
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin acts as an endocrine disruptor, which means that it interferes with the normal functioning of hormones in the body. It binds to the aryl hydrocarbon receptor (AhR) and activates a signaling pathway that leads to the production of enzymes that metabolize hormones. This disruption of hormonal balance can lead to a wide range of health effects, including developmental abnormalities, reproductive dysfunction, and cancer.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin can cause a wide range of biochemical and physiological effects. These include alterations in gene expression, changes in hormone levels, and damage to the immune system. 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has also been shown to cause developmental abnormalities in animals, including reduced growth rates and skeletal deformities.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been used in laboratory experiments to study its toxicological properties and potential health effects. One advantage of using 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in these experiments is that it is a well-characterized compound with known toxicological properties. However, one limitation is that it is a highly toxic and persistent environmental pollutant, which makes it difficult to handle and dispose of safely.
Zukünftige Richtungen
There are several areas of future research that could help to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. These include:
1. Epidemiological studies to assess the health effects of exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in humans.
2. Studies to identify the sources and pathways of human exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
3. Development of more sensitive and specific biomarkers of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin exposure.
4. Studies to evaluate the potential for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin to accumulate in the food chain and pose a risk to human health.
5. Development of safer and more effective flame retardants that do not contain 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
In conclusion, 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a highly toxic and persistent environmental pollutant that poses a potential threat to human health and the environment. Scientific research has provided insights into the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. Future research is needed to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin and to develop safer alternatives to this toxic compound.
Synthesemethoden
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is synthesized through the combustion of organic materials that contain bromine, such as plastics and electronic waste. The combustion process releases 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin as a byproduct, which can then contaminate the environment and pose a risk to human health.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been the subject of extensive scientific research due to its toxicological properties. Researchers have studied the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
Eigenschaften
CAS-Nummer |
110999-44-5 |
|---|---|
Produktname |
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin |
Molekularformel |
C12H2Br6O2 |
Molekulargewicht |
657.6 g/mol |
IUPAC-Name |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
InChI-Schlüssel |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Andere CAS-Nummern |
110999-44-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



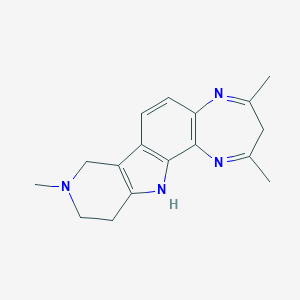
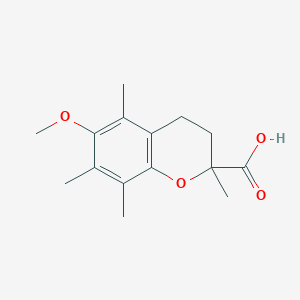
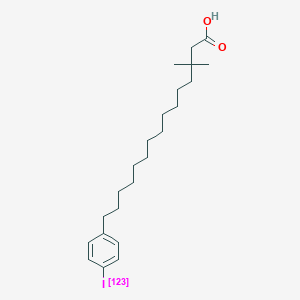

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
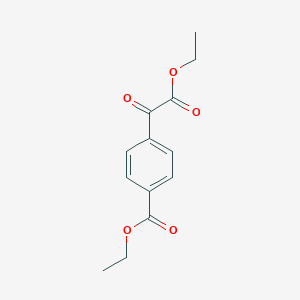
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
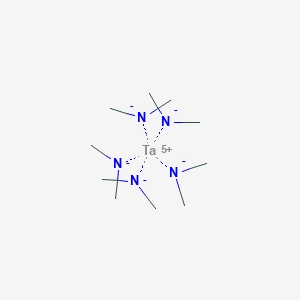



![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
